molecular formula C15H19NO7 B12908696 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate

Katalognummer: B12908696
Molekulargewicht: 325.31 g/mol
InChI-Schlüssel: LCTASXWAQQNPQU-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperidine ring, which is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves several steps. One common method includes the reaction of 1-methylpiperidine with furan-2-carboxylic acid under specific conditions to form the desired ester. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or ethanol. The fumarate salt is then formed by reacting the ester with fumaric acid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using reagents like sodium halides or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.

    Industrial Applications: It is employed in the development of new materials and chemicals, including polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this intermediate.

Vergleich Mit ähnlichen Verbindungen

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate can be compared with other similar compounds, such as:

    Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate: This compound has a similar structure but differs in the functional groups attached to the furan ring.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another related compound with a piperidine ring and a different substituent on the nitrogen atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H19NO7

Molekulargewicht

325.31 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;(1-methylpiperidin-4-yl) furan-2-carboxylate

InChI

InChI=1S/C11H15NO3.C4H4O4/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10;5-3(6)1-2-4(7)8/h2-3,8-9H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

LCTASXWAQQNPQU-WLHGVMLRSA-N

Isomerische SMILES

CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.